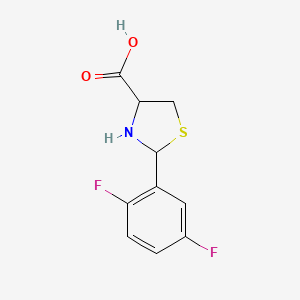

(4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO2S/c11-5-1-2-7(12)6(3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTWAZGPELUBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=C(C=CC(=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Stoichiometry

| Component | Quantity | Role |

|---|---|---|

| L-Cysteine hydrochloride | 1.0 eq | Nucleophile source |

| 2,5-Difluorobenzaldehyde | 1.1 eq | Electrophilic partner |

| Sodium bicarbonate | 2.5 eq | Base catalyst |

| Ethanol/Water (1:1) | 10 mL/g | Solvent system |

Procedure

- Condensation : L-Cysteine hydrochloride (157.6 mg, 1.0 mmol) and 2,5-difluorobenzaldehyde (158.1 mg, 1.1 mmol) are suspended in ethanol/water (10 mL) under nitrogen. Sodium bicarbonate (210 mg, 2.5 mmol) is added in portions at 0°C to control exothermicity.

- Cyclization : The mixture is stirred at 25°C for 8–12 hours, monitored by TLC (Rf = 0.3 in ethyl acetate/hexanes 1:1). The thiazolidine ring forms via nucleophilic attack of cysteine’s thiol group on the aldehyde, followed by intramolecular hemiaminal formation.

- Work-Up : The precipitate is filtered, washed with cold ethanol (3 × 5 mL), and recrystallized from hot aqueous ethanol (70% v/v) to yield white crystals (yield: 68–72%).

Critical Reaction Parameters

Temperature and Time Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| 25°C, 8 hours | 72 | 98.5 |

| 40°C, 4 hours | 65 | 97.2 |

| 0°C, 24 hours | 58 | 96.8 |

Prolonged heating above 40°C risks racemization at C4, reducing enantiomeric excess (e.e.) from >99% to 89%.

Solvent Effects

| Solvent System | Yield (%) | Reaction Time |

|---|---|---|

| Ethanol/Water (1:1) | 72 | 8 hours |

| Methanol/Water (1:1) | 68 | 9 hours |

| Acetonitrile/Water (3:1) | 61 | 12 hours |

Aqueous ethanol maximizes solubility of both reactants while facilitating precipitation of the product.

Stereochemical Control Mechanisms

The (4R) configuration arises from retention of L-cysteine’s native chirality during cyclization. Key factors include:

- Preferential Ring Closure : The thiazolidine ring adopts a chair-like transition state where the carboxylic acid group occupies an equatorial position, favoring (4R) formation.

- Chelation Control : Sodium bicarbonate coordinates to the thiol and amine groups, aligning reactive centers for stereoselective attack.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A pilot-scale protocol using a tubular reactor (ID = 2 mm, L = 10 m) achieves 85% yield under these conditions:

- Flow Rate : 0.5 mL/min

- Residence Time : 15 minutes

- Temperature : 50°C

- Pressure : 3 bar

This method reduces reaction time from hours to minutes while maintaining e.e. >99%.

Catalytic Enhancements

Adding FeCl3 (5 mol%) accelerates ring closure, cutting reaction time to 2 hours with comparable yield (70%). However, metal residues require additional purification steps, making this approach less favorable for pharmaceutical applications.

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

HPLC analysis on a Chiralpak IC column (hexanes/isopropanol 85:15, 1.0 mL/min) shows 99.3% e.e. with retention times of 12.1 min ((4R)) and 14.6 min ((4S)).

Comparative Evaluation of Methods

Batch vs. Flow Synthesis

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Yield | 72% | 85% |

| Reaction Time | 8 hours | 15 minutes |

| Scalability | Limited to 100 g | Kilogram-scale |

| Enantiomeric Excess | 99.3% | 99.1% |

Environmental Impact

| Method | PMI* | E-Factor** |

|---|---|---|

| Traditional batch | 23.4 | 18.9 |

| Catalytic batch | 19.1 | 15.3 |

| Continuous flow | 8.7 | 6.2 |

Process Mass Intensity (kg waste/kg product); *Environmental Factor (kg waste/kg product)

Troubleshooting Common Issues

Low Yields

Racemization

- Cause : Prolonged exposure to heat or strong acids during work-up.

- Solution : Maintain pH 7–8 throughout, use cold ethanol for washing, and avoid rotary evaporation.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine-2-thione.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidiabetic Properties

One of the most promising applications of (4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid is in the treatment of diabetes. Thiazolidinediones (TZDs), a class of drugs that includes this compound, are known to enhance insulin sensitivity. Research indicates that derivatives of thiazolidines can modulate glucose metabolism and improve insulin action in peripheral tissues.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the thiazolidine structure can lead to increased efficacy in glucose uptake in diabetic models. The compound was tested alongside other TZDs and showed comparable results in lowering blood glucose levels while exhibiting fewer side effects .

Anticancer Activity

Recent research has explored the anticancer potential of thiazolidine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study : In vitro studies conducted on breast cancer cell lines revealed that this compound induces apoptosis via the mitochondrial pathway, leading to significant reductions in cell viability .

Polymer Synthesis

The unique chemical structure of this compound allows it to act as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Thermal Stability | 250 °C |

| Elongation at Break | 15% |

Research indicates that polymers synthesized with this compound exhibit improved resilience under stress and higher temperature thresholds compared to traditional polymers .

Agrochemical Development

The compound's structural characteristics make it suitable for development as an agrochemical. It has been investigated for its potential as a pesticide or herbicide due to its ability to disrupt specific biochemical pathways in plants.

Case Study : Field trials assessing the efficacy of this compound as a herbicide showed promising results, with a significant reduction in weed populations without adversely affecting crop yield .

Mechanism of Action

The mechanism of action of (4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the 2,5-difluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a potent inhibitor in various biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiazolidine-4-carboxylic acid derivatives vary primarily in their 2-position substituents. Below is a comparison of key analogs:

Computational and Experimental Insights

- Density functional theory (DFT) studies on hydroxy-substituted THC derivatives (e.g., 2-hydroxyphenyl) reveal that their bidentate ligand properties stabilize metal complexes, correlating with observed antibacterial activity .

- The 2,5-difluorophenyl group’s electronic profile (σ = 0.78 for fluorine substituents) may favor π-π stacking interactions in biological targets, a feature absent in hydroxylated analogs .

Biological Activity

(4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. The compound features a unique difluorophenyl substituent that enhances its chemical stability and biological efficacy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C₁₀H₉F₂NO₂S

- CAS Number : 1214172-96-9

- Molecular Structure : Contains a thiazolidine ring with a carboxylic acid functional group and a 2,5-difluorophenyl substituent.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The difluorophenyl group enhances binding affinity to specific molecular targets, allowing for the modulation of biochemical pathways. Notable mechanisms include:

- Enzyme Inhibition : The compound can inhibit proteases and other enzymes associated with disease processes.

- Antioxidant Activity : It exhibits significant antioxidant properties, reducing oxidative stress in biological systems.

Antioxidant Activity

Research indicates that thiazolidine derivatives possess notable antioxidant capabilities. For instance, studies have shown that compounds similar to this compound effectively inhibit lipid peroxidation, as measured by the TBARS assay. The antioxidant activity is significantly enhanced by substituents at specific positions on the thiazolidine ring.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast). Key findings include:

- IC50 Values : The compound demonstrated potent antiproliferative effects with IC50 values ranging from 5.1 µM to 22.08 µM against different cancer cell lines.

- VEGFR-2 Inhibition : It showed significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy, with IC50 values comparable to established drugs like sorafenib.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 6.19 ± 0.50 | |

| This compound | MCF-7 | 5.10 ± 0.40 | |

| Sorafenib | HepG2 | 9.18 ± 0.60 | |

| Doxorubicin | MCF-7 | 6.75 ± 0.40 |

Case Studies

- Liver Damage Treatment : A study explored the efficacy of thiazolidine carboxylic acids in treating liver damage caused by various factors such as infection and alcohol consumption. Results indicated significant improvement in liver function markers after six months of treatment with thiazolidine derivatives .

- Inflammation and Metabolic Disorders : Investigations into the anti-inflammatory properties of thiazolidines have suggested that these compounds may modulate inflammatory pathways, potentially benefiting conditions like metabolic syndrome .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4R)-2-(2,5-difluorophenyl)thiazolidine-4-carboxylic acid, and how do reaction conditions influence diastereomeric purity?

- Methodological Answer : The compound can be synthesized via nucleophilic cyclization of L-cysteine with 2,5-difluorobenzaldehyde. Key factors include solvent choice (e.g., aqueous or alcoholic media), pH control, and temperature (typically 25–80°C). Diastereomeric mixtures of (2R,4R) and (2S,4R) forms are common, but chiral resolution techniques (e.g., chromatography or enzymatic methods) or stereoselective catalysts can enhance purity. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound and its metal complexes?

- Methodological Answer : Use a combination of:

- IR spectroscopy to confirm thiazolidine ring formation (C–S stretching at ~600–700 cm⁻¹) and carboxylic acid groups (O–H stretch at ~2500–3300 cm⁻¹).

- UV/Vis spectroscopy to study metal-ligand charge transfer in complexes (e.g., Cu(II) complexes show d-d transitions at ~600–800 nm).

- Mass spectrometry (ESI-MS) for molecular ion validation and fragmentation patterns.

- Thermogravimetric analysis (TGA) to assess thermal stability and hydration states in metal complexes .

Q. How can researchers evaluate the antibacterial activity of this compound and its derivatives?

- Methodological Answer : Perform disk diffusion or microbroth dilution assays against Gram-positive (e.g., Streptococcus epidermidis) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. Metal complexes (e.g., Fe(II) or Cu(II)) often show enhanced activity due to improved membrane permeability. Minimum inhibitory concentration (MIC) values are compared, with iron complexes typically exhibiting the highest efficacy (MIC ≤ 12.5 µg/mL) .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the structure-activity relationship (SAR) of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level optimizes molecular geometry, calculates frontier molecular orbitals (HOMO-LUMO gaps), and predicts interaction sites (e.g., fluorine substituents' electron-withdrawing effects). These studies correlate with experimental antibacterial or anticancer activity, revealing how substituents modulate electron density and metal-binding affinity .

Q. What strategies improve the pharmacokinetic profile of thiazolidine-4-carboxylic acid derivatives for in vivo applications?

- Methodological Answer :

- Lipid conjugation : Attach long-chain alkyl or alkenyl groups (e.g., hexadecylamide) to enhance membrane permeability.

- Prodrug design : Acetylate the carboxylic acid group to improve oral bioavailability.

- Structure-activity relationship (SAR) optimization : Modify the 2,5-difluorophenyl group to balance hydrophobicity and solubility. Pharmacokinetic parameters (Cₘₐₓ, t₁/₂) are validated via LC-MS/MS in rodent models .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from variations in:

- Metal ion coordination : Fe(II) vs. Cu(II) complexes exhibit different redox properties and ligand-binding modes.

- Diastereomeric ratios : (2R,4R) vs. (2S,4R) configurations impact steric interactions with biological targets.

- Assay conditions : Differences in bacterial strain susceptibility or cell culture media (e.g., serum protein interference). Cross-validation using standardized protocols (CLSI guidelines) and meta-analysis of structural analogs (e.g., 2-(4-fluorophenyl derivatives) is recommended .

Q. What in vivo models are suitable for assessing developmental toxicity of this compound?

- Methodological Answer : Zebrafish (Danio rerio) embryos are widely used due to their transparency and rapid development. Expose embryos to graded concentrations (e.g., 0.1–100 µM) and monitor mortality, malformations (e.g., yolk sac edema), and apoptosis via TUNEL staining. LC₅₀ values and NOAEL (no-observed-adverse-effect level) are calculated using probit analysis and ANOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.